molecular formula C8H19Cl2N B1329759 2-(Diisopropylamino)ethyl chloride hydrochloride CAS No. 4261-68-1

2-(Diisopropylamino)ethyl chloride hydrochloride

Cat. No. B1329759
CAS RN: 4261-68-1
M. Wt: 200.15 g/mol
InChI Key: IUSXYVRFJVAVOB-UHFFFAOYSA-N
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Patent
US08664238B2

Procedure details

3.6 ml (53.6 mmol) of 2-chlorohydrin was added dropwise into 5 ml (35.7 mmol) of diisopropylamine. The mixture was heated to the reflux temperature and reacted for 5 h. After cooling to room temperature, 8% KOH and 10 ml benzene were added. The mixture was stirred and the benzene layer separated was washed with a saturated saline solution, then dried over anhydrous sodium sulfate and filtrated. Into the filtrate, 5.2 ml (71.3 mmol) of thionyl chloride was added dropwise. The mixture was reacted for 12 h at room temperature, then concentrated to dry in a reduced pressure to obtain 2.73 g white solid with the yield of 38%. m.p. 129-131° C.
[Compound]
Name
2-chlorohydrin
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5.2 mL
Type
reactant
Reaction Step Three
Yield
38%

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[OH-].[K+].S(Cl)([Cl:12])=O.[CH:14]1[CH:19]=CC=CC=1>>[ClH:12].[CH:1]([N:4]([CH:5]([CH3:7])[CH3:6])[CH2:19][CH2:14][Cl:12])([CH3:3])[CH3:2] |f:1.2,5.6|

Inputs

Step One
Name
2-chlorohydrin
Quantity
3.6 mL
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
5.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to the reflux temperature
CUSTOM
Type
CUSTOM
Details
reacted for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the benzene layer separated
WASH
Type
WASH
Details
was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
The mixture was reacted for 12 h at room temperature
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to dry in a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)(C)N(CCCl)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.73 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.